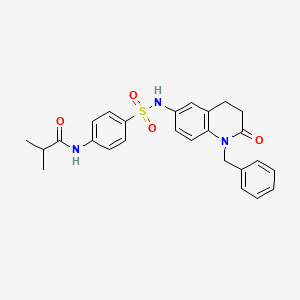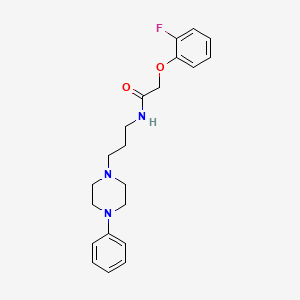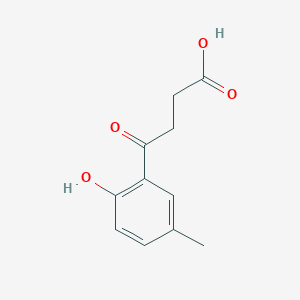
4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid
Overview
Description
4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid, also known as HMB, is a naturally occurring compound that is produced in small amounts by the human body. HMB is a metabolite of the essential amino acid leucine, which is found in high-protein foods such as meat, dairy, and eggs. HMB has been studied for its potential to enhance muscle growth and recovery, improve exercise performance, and support overall health.
Scientific Research Applications
Antioxidant Properties
The antioxidant properties of 4-hydroxycoumarin derivatives, including those related to 4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid, have been studied. For instance, Stanchev et al. (2009) investigated the antioxidant activity of such compounds, highlighting their potential in combating oxidative stress-related conditions (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
Molecular Docking and Structural Analysis
Vanasundari et al. (2018) focused on the molecular docking, vibrational, structural, electronic, and optical studies of derivatives of 4-oxobutanoic acid. Their research provided insights into the reactivity and potential biological activities of these compounds (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Interaction with Other Chemicals
Amal'chieva et al. (2022) explored the interactions of 4-oxobutanoic acids with other chemicals, contributing to the understanding of their reactivity and potential applications in various fields (Amal'chieva, Grinev, Demeshko, & Yegorova, 2022).
Synthesis of Pharmaceutical Compounds
Noguchi et al. (2002) reported on the practical synthesis of esonarimod, which includes the use of 4-oxobutanoic acid derivatives. This research has implications for pharmaceutical manufacturing and drug development (Noguchi, Onodera, Tomisawa, & Yokomori, 2002).
Potential in Diabetes Treatment
Research by Khurana et al. (2018) on a succinamic acid derivative related to 4-oxobutanoic acid demonstrated potential in treating diabetes, indicating the therapeutic applications of these compounds (Khurana, Sharma, Bhagat, & Sharma, 2018).
Catalytic Applications
Kiyani and Ghorbani (2015) studied the catalytic use of 4-oxobutanoate derivatives in chemical reactions, highlighting their role in facilitating efficient synthesis of various compounds (Kiyani & Ghorbani, 2015).
properties
IUPAC Name |
4-(2-hydroxy-5-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-2-3-9(12)8(6-7)10(13)4-5-11(14)15/h2-3,6,12H,4-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMGKJNSGGELIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2599834.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2599835.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2599836.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B2599839.png)
![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2599840.png)
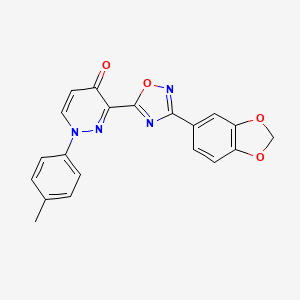

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2599846.png)
![N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2599848.png)
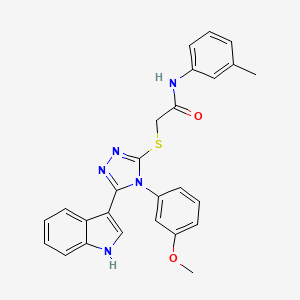
![N-(3,4-dichlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2599852.png)
